4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C17H22N8S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16881391 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been evaluated for their anticancer activity . These compounds have shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
Related compounds have shown to inhibit cell cycle progression and induce apoptosis in cancer cells . They have also been observed to induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Biochemical Pathways
The induction of caspase-3 activation and suppression of nf-κb and il-6 activation suggest that this compound may affect apoptosis and inflammatory pathways .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It has been observed to inhibit cell cycle progression, induce apoptosis, activate caspase-3, and suppress NF-κB and IL-6 activation . These actions suggest that the compound may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinase enzymes, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s stability and specificity in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis, leading to changes in cell survival and proliferation rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions often involve complex molecular mechanisms, including conformational changes in the target proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes, including potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, adverse effects such as organ toxicity and behavioral changes may occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways can affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and may accumulate in certain tissues, depending on its affinity for transport proteins. Its distribution can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-11-12(2)21-17(26-4)22-14(11)24-5-7-25(8-6-24)16-13-9-20-23(3)15(13)18-10-19-16/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTYBCXUEDCVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.